molecular formula C7H6BrClFN B13105397 (4-Bromo-2-chloro-6-fluorophenyl)methanamine

(4-Bromo-2-chloro-6-fluorophenyl)methanamine

Katalognummer: B13105397
Molekulargewicht: 238.48 g/mol
InChI-Schlüssel: WVTMINDPBPLUKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-2-chloro-6-fluorophenyl)methanamine is an aromatic amine compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chloro-6-fluorophenyl)methanamine typically involves multi-step organic reactions One common method is the halogenation of a precursor compound, followed by amination For instance, starting with a suitable benzene derivative, bromination, chlorination, and fluorination can be carried out under controlled conditions to introduce the respective halogens at the desired positions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-2-chloro-6-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can yield primary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(4-Bromo-2-chloro-6-fluorophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (4-Bromo-2-chloro-6-fluorophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens can enhance its binding affinity and selectivity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Bromo-2-fluorophenyl)methanamine
  • (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
  • (4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride

Uniqueness

(4-Bromo-2-chloro-6-fluorophenyl)methanamine is unique due to the specific combination of bromine, chlorine, and fluorine substituents. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C7H6BrClFN

Molekulargewicht

238.48 g/mol

IUPAC-Name

(4-bromo-2-chloro-6-fluorophenyl)methanamine

InChI

InChI=1S/C7H6BrClFN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2

InChI-Schlüssel

WVTMINDPBPLUKX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)CN)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.